Sclerodione
Overview
Description
Sclerodione is a metabolite produced by the fungus Gremmeniella abietina, which is known to cause scleroderris canker in pine trees . This compound exhibits antifungal properties and acts as a lipase inhibitor with an inhibitory concentration (IC50) of 1 micromolar . This compound belongs to the class of phenalenone derivatives and has a molecular formula of C18H16O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sclerodione can be synthesized through the oxidation of sclerodin using m-chloroperbenzoic acid . The reaction conditions typically involve dissolving sclerodin in dichloromethane and adding an excess of acetic anhydride and trifluoroacetic acid at room temperature . After 12 hours, the reaction mixture is diluted with dichloromethane and washed with water to obtain this compound .
Industrial Production Methods: The fungus is grown in a liquid culture medium containing V-8 juice and glucose, either in still culture or in a stirred and aerated fermentation apparatus .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form scleroderolide and sclerodin.
Reduction: The reduction of this compound has not been extensively studied.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of this compound.
Substitution: Acetic anhydride and trifluoroacetic acid are used for acetylation reactions.
Major Products Formed:
Scleroderolide: Formed through the oxidation of this compound.
Sclerodin: Another product formed through the oxidation of this compound.
Scientific Research Applications
Sclerodione has several scientific research applications:
Mechanism of Action
Sclerodione exerts its effects by inhibiting the activity of lipase and alpha-glucosidase enzymes . The compound binds to these enzymes through hydrogen bonding and π–π interactions, thereby preventing the hydrolysis of substrates . In silico studies have shown that this compound has strong binding affinities to both target enzymes .
Comparison with Similar Compounds
Scleroderolide: A yellow pigment produced by the same fungus, structurally similar to sclerodione.
Sclerodin: Another metabolite produced by Gremmeniella abietina, structurally related to this compound.
Sclerodems blue: A blue compound derived from this compound.
Uniqueness: this compound is unique due to its potent lipase inhibitory activity and its role as a metabolite in the pathogenic fungus Gremmeniella abietina . Its strong binding affinities to target enzymes and its antifungal properties make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBJUZHBDCHJJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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